

# spectroscopic analysis and absorbance peak of Disperse Orange 25

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# Spectroscopic Analysis of Disperse Orange 25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Disperse Orange 25** (C.I. 11227), an azo dye with applications in various industrial and research fields. This document details the principles of its analysis, experimental protocols, and a summary of its spectral properties, including its characteristic absorbance peaks.

## Introduction to Spectroscopic Analysis of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants. Their vibrant colors originate from the extended  $\pi$ -electron systems, which absorb light in the visible region of the electromagnetic spectrum. UV-Visible (UV-Vis) spectroscopy is a fundamental and powerful analytical technique for the characterization and quantification of these dyes. The principle of UV-Vis spectroscopy lies in the measurement of the attenuation of a beam of light as it passes through a sample. The absorbance of the sample is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

The spectrum of an azo dye, a plot of absorbance versus wavelength, provides critical information about its electronic structure. The wavelength at which maximum absorbance



occurs ( $\lambda$ max) is a key characteristic of the dye and is influenced by its molecular structure and the surrounding environment, such as the solvent.

# **Spectroscopic Properties of Disperse Orange 25**

**Disperse Orange 25**, with the chemical name 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile, is a monoazo dye. Its molecular structure gives rise to distinct absorption bands in the UV-Vis spectrum.

There are conflicting reports in the literature regarding the precise absorbance peak ( $\lambda$ max) of **Disperse Orange 25**. Some sources indicate a  $\lambda$ max in the ultraviolet region at approximately 235 nm[1]. Another significant and more commonly cited absorbance peak is in the visible region, reported to be around 457 nm[2][3]. This discrepancy may be attributed to several factors, including the solvent used for analysis, the pH of the solution, and the potential presence of different tautomeric forms of the dye. The peak at 457 nm is responsible for the orange color of the dye. The absorption in the UV region is likely due to  $\pi$ - $\pi$ \* transitions within the aromatic rings of the molecule.

#### Solvatochromism

The position of the absorbance peak of **Disperse Orange 25** can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While specific quantitative data for the solvatochromic shift of **Disperse Orange 25** is not readily available in the reviewed literature, the behavior of other azo dyes suggests that a shift in  $\lambda$ max can be expected in solvents of varying polarities. This is due to differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules.

# **Quantitative Analysis**

For quantitative analysis, it is essential to determine the molar absorptivity ( $\epsilon$ ), also known as the molar extinction coefficient. This constant is a measure of how strongly a chemical species absorbs light at a given wavelength and is a unique characteristic of that species. The molar absorptivity can be determined by measuring the absorbance of a series of solutions of known concentrations at the  $\lambda$ max and applying the Beer-Lambert law. Unfortunately, a specific value for the molar absorptivity of **Disperse Orange 25** was not found in the surveyed literature.



# Experimental Protocol: UV-Vis Spectroscopic Analysis of Disperse Orange 25

The following is a generalized experimental protocol for the UV-Vis spectroscopic analysis of **Disperse Orange 25**. This protocol is based on standard practices for the analysis of azo dyes and should be optimized for specific instrumentation and research needs.

- 4.1. Materials and Equipment
- Disperse Orange 25 (analytical standard)
- Spectrophotometric grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- UV-Vis spectrophotometer
- · Quartz cuvettes (1 cm path length)

#### 4.2. Procedure

- Preparation of a Stock Solution:
  - Accurately weigh a precise amount of Disperse Orange 25 (e.g., 10 mg).
  - Dissolve the dye in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask.
  - Ensure complete dissolution, using sonication if necessary.
  - Dilute to the mark with the same solvent to obtain a stock solution of known concentration.
- Preparation of Standard Solutions:
  - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.



- Use volumetric flasks and pipettes to ensure accuracy.
- Spectrophotometric Measurement:
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Set the wavelength range to scan from the UV to the visible region (e.g., 200-700 nm).
  - Use the chosen solvent as a blank to zero the instrument.
  - Record the absorbance spectrum of each standard solution and the stock solution.
  - Identify the wavelength of maximum absorbance (λmax).
- Data Analysis:
  - Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
  - Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R<sup>2</sup>). The R<sup>2</sup> value should be close to 1 for a good linear fit.
  - The slope of the calibration curve corresponds to the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

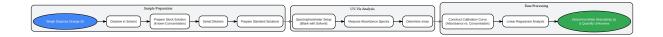
### **Data Presentation**

Table 1: Reported Absorbance Peaks (λmax) of Disperse Orange 25

Source	Reported λmax (nm)
Sigma-Aldrich	457[2]
AAT Bioquest	235[1]
ChemicalBook	457



## **Mandatory Visualization**



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Caption: Workflow for the UV-Vis Spectroscopic Analysis of **Disperse Orange 25**.

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## References

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